![molecular formula C10H11NO2 B2834862 4-Ethoxy-3-methoxybenzonitrile CAS No. 81259-56-5](/img/structure/B2834862.png)
4-Ethoxy-3-methoxybenzonitrile
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Overview
Description
4-Ethoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, where the benzene ring is substituted with ethoxy and methoxy groups at the 4 and 3 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethoxy-3-methoxybenzonitrile typically involves the ethylation of 3-hydroxy-4-methoxybenzonitrile. The process can be summarized as follows :
Starting Materials: 3-Hydroxy-4-methoxybenzonitrile, bromoethane, potassium carbonate, and dimethylformamide.
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 8 hours.
Post-Reaction Treatment: The reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate. The organic phase is dried with anhydrous sodium sulfate, and the solvent is removed to obtain the desired product.
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, recycling of reagents and solvents can reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.
Major Products
Oxidation: 4-Ethoxy-3-methoxybenzoic acid.
Reduction: 4-Ethoxy-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-ethoxy-3-methoxybenzonitrile is as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Otezla (apremilast), a selective phosphodiesterase 4 (PDE4) inhibitor approved by the FDA for treating moderate to severe plaque psoriasis. The synthesis involves several steps where this compound serves as a critical building block.
Synthesis Methodology
-
Starting Materials:
- Isovanillin
- Bromoethane
- Hydroxylamine hydrochloride
- Acetic anhydride (as a dehydrating agent)
- Process Overview:
The method is noted for its moderate reaction conditions, high purity yields, and low environmental impact due to the recyclability of some reagents used.
Other Chemical Applications
Beyond pharmaceuticals, this compound can be employed in various chemical reactions and formulations:
- Organic Synthesis: It can act as a precursor for synthesizing other complex organic compounds due to its functional groups that allow for further chemical modifications.
- Material Science: The compound may find applications in developing new materials, particularly those requiring specific electronic or optical properties due to its aromatic structure.
Case Study 1: Synthesis of Otezla
A detailed examination of the synthetic route for Otezla highlights the importance of this compound. The process demonstrates not only the compound's utility but also its efficiency in producing high-purity intermediates essential for pharmaceutical formulations.
Yield and Purity:
- Typical yields reported range from 94% to 96% with purities exceeding 99%, making it a viable option for large-scale pharmaceutical production.
Case Study 2: Environmental Impact Assessment
Research into the environmental impact of synthesizing this compound shows that using recyclable reagents contributes to lower waste generation. This aligns with green chemistry principles, promoting sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methoxybenzonitrile depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzonitrile: Similar structure but with different substitution pattern.
4-Methoxybenzonitrile: Lacks the ethoxy group.
3-Methoxybenzonitrile: Lacks the ethoxy group and has a different substitution pattern.
Uniqueness
4-Ethoxy-3-methoxybenzonitrile is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s solubility, stability, and binding properties compared to its analogs .
Biological Activity
Introduction
4-Ethoxy-3-methoxybenzonitrile (C11H13NO2) is an organic compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features an ethoxy group and a methoxy group attached to a benzonitrile backbone. Its chemical structure can be represented as follows:
This unique structure contributes to its solubility and reactivity, making it suitable for various chemical transformations and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy and methoxy groups can enhance its binding affinity and selectivity towards molecular targets, potentially acting as inhibitors or modulators in various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to these pathways.
- Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways that regulate physiological responses.
In Vitro Studies
Research has indicated that derivatives of benzonitrile, including this compound, may exhibit anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases like psoriasis .
Clinical Relevance
Although direct clinical trials involving this compound are scarce, its structural similarities to known pharmacological agents imply potential relevance in drug development. Notably, it has been identified as an impurity in Apremilast, a drug used for treating psoriasis and psoriatic arthritis, hinting at its possible involvement in similar therapeutic pathways.
Properties
IUPAC Name |
4-ethoxy-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQBGXAHUGQQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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